molecular formula C15H18F3N5O2S B2600434 N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1448125-72-1

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2600434
CAS No.: 1448125-72-1
M. Wt: 389.4
InChI Key: FVVPZMSWZMPABH-UHFFFAOYSA-N
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Description

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with two dimethylamino groups at positions 2 and 4. The pyrimidin-5-yl moiety is linked via a sulfonamide bridge to a benzene ring bearing a trifluoromethyl (-CF₃) group at the para position. The dimethylamino groups likely enhance solubility and hydrogen-bonding capacity, while the trifluoromethyl group contributes to lipophilicity and metabolic stability .

Properties

IUPAC Name

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N5O2S/c1-22(2)13-12(9-19-14(20-13)23(3)4)21-26(24,25)11-7-5-10(6-8-11)15(16,17)18/h5-9,21H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVPZMSWZMPABH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrimidine ring, introduction of the dimethylamino groups, and the attachment of the trifluoromethylbenzenesulfonamide moiety. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups or the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Compound 17d (N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide)

  • Structural Features : Replaces the pyrimidine core with a pyridin-2-yl group substituted with benzyloxy and methyl groups. Retains the 4-(trifluoromethyl)benzenesulfonamide moiety.
  • Key Differences: The absence of dimethylamino groups and the presence of a benzyloxy substituent may reduce basicity and alter steric interactions compared to the target compound. This could influence binding affinity in biological systems .

Mefluidide (N-[2,4-dimethyl-5-[(trifluoromethyl)sulfonyl]amino]phenylacetamide)

  • Structural Features : A phenylacetamide with a trifluoromethylsulfonyl group instead of a benzenesulfonamide.
  • Key Differences : The acetamide linkage and lack of a heteroaromatic core distinguish it from the target compound. Mefluidide’s role as a plant growth regulator underscores how structural variations (e.g., sulfonyl vs. sulfonamide) dictate functional specificity .

Trifluoromethyl-Substituted Sulfonamides in Molecular Docking Studies

4XV9 (N-{3-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)carbonyl]-2,4-difluorophenyl}-4-(trifluoromethyl)benzenesulfonamide)

  • Structural Features : Incorporates a pyrrolopyridine-carbonyl group and difluorophenyl substituents. Shares the 4-(trifluoromethyl)benzenesulfonamide group.

5CSX (N-(3-{5-[(1-ethylpiperidin-4-yl)(methyl)amino]-3-(pyrimidin-5-yl)-1H-pyrrolo[3,2-b]pyridin-1-yl}-2,4-difluorophenyl)propane-1-sulfonamide)

  • Structural Features : Propane sulfonamide with a pyrrolopyridine-pyrimidine hybrid core.
  • Key Differences : The propane sulfonamide chain and ethylpiperidine substituent may enhance membrane permeability compared to the target compound’s benzenesulfonamide group .

Benzamide Derivatives with Pyrimidine Cores

N-(2-(3-cyano-6-nitro-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-5-yl)-4-(dimethylamino)benzamide ()

  • Structural Features: Benzamide linked to a pyrimidine core with nitro, cyano, and tetrahydrofuran substituents.
  • Key Differences: The benzamide group (vs. sulfonamide) and additional nitro/cyano groups may reduce metabolic stability but improve target engagement in hydrophobic pockets .

N-[3-(4,5'-bipyrimidin-2-ylamino)-4-methylphenyl]-4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl}-3-(trifluoromethyl)benzamide ()

  • Structural Features : Bipyrimidine core with a pyrrolidinylmethyl group and trifluoromethylbenzamide.
  • Key Differences : The bipyrimidine scaffold and chiral pyrrolidine substituent could enhance stereospecific binding, a feature absent in the target compound .

Functional Group Impacts on Properties

  • Trifluoromethyl (-CF₃) : Enhances lipophilicity and resistance to oxidative metabolism, common in both sulfonamide and benzamide derivatives .
  • Dimethylamino (-N(CH₃)₂): Increases solubility and basicity, favoring interactions with acidic residues in biological targets .
  • Sulfonamide (-SO₂NH-) : Provides hydrogen-bonding capacity and structural rigidity compared to benzamides .

Biological Activity

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring with two dimethylamino substituents and a benzenesulfonamide moiety. The trifluoromethyl group enhances its lipophilicity and biological activity.

PropertyValue
Molecular FormulaC14H16F3N5O2S
Molecular Weight371.36 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may modulate receptor activity, particularly in pathways related to tumor growth and metastasis.

Pharmacological Properties

Research indicates that this compound exhibits significant pharmacological properties:

  • Anticancer Activity : In vitro studies have demonstrated that it inhibits the proliferation of cancer cell lines, particularly in triple-negative breast cancer (TNBC). The compound showed an IC50 value of 0.126 μM against the MDA-MB-231 cell line, indicating potent activity relative to standard chemotherapy agents like 5-Fluorouracil (IC50 = 17.02 μM) .
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although detailed investigations are still required.

Table 2: Biological Activity Summary

Activity TypeObserved EffectIC50 Value
AnticancerInhibition of MDA-MB-231 cells0.126 μM
AntimicrobialPreliminary evidenceNot yet quantified

Case Studies

  • In Vivo Studies : A study involving BALB/c nude mice inoculated with MDA-MB-231 cells demonstrated that treatment with the compound significantly inhibited lung metastasis compared to control groups. This suggests its potential as a therapeutic agent in metastatic breast cancer .
  • Toxicity Assessment : In toxicity studies conducted on Kunming mice, no acute toxicity was observed at doses up to 2000 mg/kg, indicating a favorable safety profile for further development .

Comparative Analysis

When compared to other similar compounds, this compound stands out due to its unique mechanism of action and selectivity towards cancer cells over normal cells.

Table 3: Comparison with Similar Compounds

Compound NameIC50 (μM)Selectivity Index
N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amineNot reportedNot reported
This compound0.126High (20-fold)

Q & A

Q. What are the standard synthetic routes for introducing sulfonamide groups to pyrimidine derivatives, and how can reaction conditions influence isomer formation?

  • Methodological Answer: A common approach involves reacting diamino-pyrimidine precursors with sulfonyl chlorides in pyridine at low temperatures (e.g., 273 K). For example, 4,5-diaminopyrimidine reacts with 4-methylbenzenesulfonyl chloride to form sulfonamide-protected intermediates . However, unexpected isomerization (e.g., 5,5-disulfonamide formation instead of 4,5-diTs) can occur, possibly due to steric effects or competing reaction pathways. Key steps include:
  • Monitoring: Use TLC to track reaction progress.
  • Purification: Recrystallization from MeOH/CH2_2Cl2_2 yields pure products.
  • Validation: X-ray crystallography confirms regioselectivity .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer: Combine spectroscopic and crystallographic techniques:
  • NMR: Identify proton environments (e.g., dimethylamino groups at δ ~2.8–3.2 ppm).
  • X-ray diffraction: Resolve bond lengths and angles (e.g., sulfonamide S–N bond ~1.63 Å) .
  • Mass spectrometry: Confirm molecular weight (e.g., 357.36 g/mol for a related derivative) .

Q. What safety protocols are critical when handling trifluoromethyl and sulfonamide-containing compounds?

  • Methodological Answer:
  • PPE: Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods to avoid inhalation of volatile byproducts.
  • Waste disposal: Segregate halogenated/organic waste for professional treatment .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during sulfonamide protection of diaminopyrimidines?

  • Methodological Answer: Contradictions arise when observed products deviate from literature (e.g., mono- vs. di-substitution). Strategies include:
  • Kinetic vs. thermodynamic control: Adjust temperature (e.g., lower temps favor kinetic products).
  • Steric modulation: Use bulkier sulfonyl chlorides to direct substitution .
  • Computational modeling: DFT calculations predict favorable sites for sulfonylation .

Q. What are the challenges in targeting bacterial enzymes (e.g., acps-pptase) with trifluoromethyl-pyrimidine derivatives?

  • Methodological Answer:
  • Enzyme specificity: Trifluoromethyl groups enhance lipophilicity but may reduce binding to polar active sites.
  • Dual-target design: Simultaneously inhibit both classes of pptase enzymes to prevent resistance .
  • In vitro assays: Use fluorescence-based assays to measure IC50_{50} values against purified enzymes .

Q. How can unexpected byproducts (e.g., 5,5-diTs isomers) be minimized during synthesis?

  • Methodological Answer:
  • Stepwise protection: Protect one amine first (e.g., with Boc groups), then introduce sulfonamide.
  • Solvent optimization: Replace pyridine with less nucleophilic solvents (e.g., DCM/Et3_3N).
  • Catalysis: Use DMAP to accelerate sulfonylation at specific sites .

Q. What analytical methods are best suited for studying geometric isomerism in bipyrimidine-sulfonamide hybrids?

  • Methodological Answer:
  • HPLC-MS: Separate isomers using C18 columns with acetonitrile/water gradients.
  • Circular dichroism (CD): Detect chiral centers in asymmetric bipyrimidine cores.
  • SC-XRD: Resolve spatial arrangements of substituents (e.g., tert-butyl groups) .

Q. How do electron-withdrawing groups (e.g., trifluoromethyl) influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer:
  • Electronic effects: The –CF3_3 group deactivates the pyrimidine ring, slowing Suzuki-Miyaura couplings.
  • Catalyst optimization: Use Pd(OAc)2_2/SPhos with elevated temperatures (80–100°C) .
  • Monitoring: Track intermediates via 19^{19}F NMR to assess coupling efficiency .

Data Contradiction Analysis

Q. Why might reported yields for sulfonamide derivatives vary across studies?

  • Methodological Answer: Discrepancies often stem from:
  • Impurity profiles: Unreacted sulfonyl chlorides may skew yields.
  • Crystallization efficiency: Solvent polarity affects recovery (e.g., MeOH/CH2_2Cl2_2 vs. EtOAc/hexane) .
  • Analytical thresholds: LC-MS vs. gravimetric measurements can differ by 5–10% .

Q. How should researchers address conflicting bioactivity data for similar compounds in literature?

  • Methodological Answer:
  • Standardize assays: Use identical bacterial strains (e.g., E. coli DH10B) and growth media.
  • Control variables: Match pH, temperature, and solvent (e.g., DMSO concentration ≤1%).
  • Meta-analysis: Compare IC50_{50} values across ≥3 independent studies to identify trends .

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